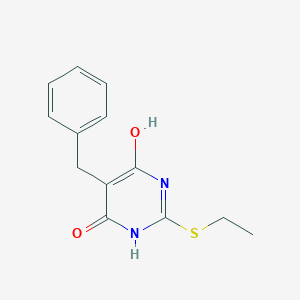![molecular formula C15H14N2O5 B5878823 N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)
N-[2-(2-furoylamino)benzoyl]-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furoylamino)benzoyl]-beta-alanine, commonly known as FAB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FAB is a non-peptide molecule that has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of FAB is not well understood. However, studies have suggested that FAB exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, FAB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
FAB has been shown to have various biochemical and physiological effects. Studies have shown that FAB can inhibit the activity of MMPs, which are enzymes that degrade the extracellular matrix and promote cancer cell invasion and metastasis. FAB has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis. Additionally, FAB has been shown to have neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of FAB is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, FAB is a non-peptide molecule, which makes it more stable and easier to synthesize than peptide-based drugs. However, there are also limitations to using FAB in lab experiments. For example, the synthesis of FAB is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of FAB is not well understood, making it challenging to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on FAB. One direction is to further investigate the mechanism of action of FAB to optimize its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of FAB for various diseases. Another direction is to explore the potential of FAB as a drug delivery system for other therapeutic agents. Finally, more studies are needed to determine the safety and efficacy of FAB in clinical trials.
Conclusion:
In conclusion, FAB is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FAB has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. While the synthesis of FAB is a complex process, its non-peptide nature makes it more stable and easier to synthesize than peptide-based drugs. Further research is needed to optimize the therapeutic effects of FAB and determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of FAB involves the reaction of 2-furoyl chloride with 2-aminobenzoic acid, followed by the reaction of the resulting intermediate with beta-alanine. The final product is obtained through purification using column chromatography. The synthesis of FAB is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
FAB has been studied extensively for its potential therapeutic applications in various diseases. One of the significant areas of research is cancer. Studies have shown that FAB has anti-tumor properties and can inhibit the growth of cancer cells. FAB has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, FAB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(19)7-8-16-14(20)10-4-1-2-5-11(10)17-15(21)12-6-3-9-22-12/h1-6,9H,7-8H2,(H,16,20)(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZAEBRPQRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

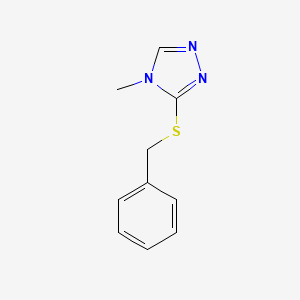
![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)
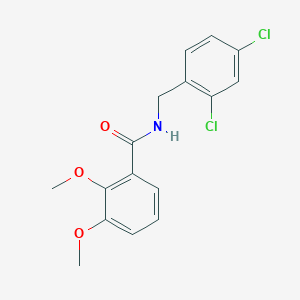
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
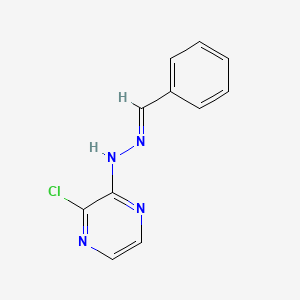
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)
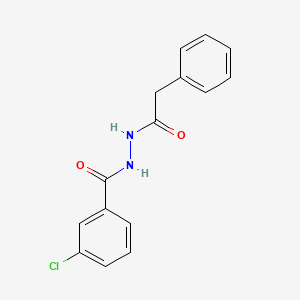
![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
